3-(4-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4-one
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Overview
Description
3-(4-hydroxyphenyl)-2-[(1E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one is a complex organic compound with a unique structure that combines a quinazolinone core with hydroxyphenyl and phenylethenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxyphenyl)-2-[(1E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with aniline derivatives, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(4-hydroxyphenyl)-2-[(1E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and quinazolinone rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
3-(4-hydroxyphenyl)-2-[(1E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-hydroxyphenyl)-2-[(1E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1E,4E)-1,7-bis(4-hydroxyphenyl)hepta-1,4-dien-3-one: A curcuminoid analogue with anti-tumor activity.
7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-4E-heptene-3-one: Another compound with a similar structure but different functional groups.
Uniqueness
3-(4-hydroxyphenyl)-2-[(1E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one stands out due to its unique combination of a quinazolinone core with hydroxyphenyl and phenylethenyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
936744-39-7 |
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Molecular Formula |
C22H16N2O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4-one |
InChI |
InChI=1S/C22H16N2O2/c25-18-13-11-17(12-14-18)24-21(15-10-16-6-2-1-3-7-16)23-20-9-5-4-8-19(20)22(24)26/h1-15,25H/b15-10+ |
InChI Key |
UODHAIKICSVODS-XNTDXEJSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)O |
solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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